molecular formula C9H11Cl2N B3246371 3-(2,6-Dichlorophenyl)propan-1-amine CAS No. 178063-33-7

3-(2,6-Dichlorophenyl)propan-1-amine

Cat. No. B3246371
M. Wt: 204.09 g/mol
InChI Key: MUPCHDIPZYDGEA-UHFFFAOYSA-N
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Patent
US07211572B2

Procedure details

To a suspension of 3-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (0.30 g) in chloroform (10 ml) were added oxalyl chloride (0.13 ml) and dimethylformamide (0.01 ml), and the mixture was stirred at room temperature for 30 min. The reaction solvent was evaporated under reduced pressure and toluene was added. The mixture was concentrated and chloroform (5 ml) was added. A solution of 3-(2,6-dichlorophenyl)propylamine (0.31 g) obtained in the previous step in chloroform (1 ml) and triethylamine (0.21 ml) were successively added under ice-cooling, and the mixture was stirred under ice-cooling for 10 min. 1N Aqueous hydrochloric acid solution was added to the obtained reaction mixture and the mixture was extracted with chloroform. The organic layer was dried over sodium sulfate. The solvent was evaporated and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1–1:2) to give N-[3-(2,6-dichlorophenyl)propyl]-3-benzyloxy-4-oxo-4H-pyran-2-carboxamide (0.24 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
0.01 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](OC1C(=O)C=COC=1C(O)=O)[C:2]1C=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([Cl:24])(=O)[C:20](Cl)=O.C[N:26]([CH3:29])C=O.C(Cl)(Cl)[Cl:31]>>[Cl:24][C:19]1[CH:20]=[CH:6][CH:5]=[C:4]([Cl:31])[C:3]=1[CH2:2][CH2:1][CH2:29][NH2:26]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.01 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was evaporated under reduced pressure and toluene
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
chloroform (5 ml) was added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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